3-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-[3-(trifluoromethyl)phenyl]urea
Description
The compound 3-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-[3-(trifluoromethyl)phenyl]urea is a synthetic small molecule characterized by two critical structural motifs:
Tetrazole Ring: A 5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl group substituted with a 2-methoxyethyl chain. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids in drug design.
Urea Moiety: A urea linker (-NH-C(=O)-NH-) attached to a 3-(trifluoromethyl)phenyl group. Ureas are prevalent in pharmaceuticals due to their hydrogen-bonding capacity, enhancing target binding affinity .
The trifluoromethyl (-CF₃) group contributes to lipophilicity and resistance to oxidative metabolism, while the methoxyethyl substituent modulates solubility and steric interactions .
Properties
IUPAC Name |
1-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O3/c1-30-10-9-26-17(29)27(25-24-26)15-7-5-13(6-8-15)22-16(28)23-14-4-2-3-12(11-14)18(19,20)21/h2-8,11H,9-10H2,1H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFAUAGFVXESNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-[3-(trifluoromethyl)phenyl]urea is a complex organic molecule with potential therapeutic applications. Its structure includes a tetrazole ring and various functional groups that may confer significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 401.38 g/mol. The structural components include:
- A tetrazole ring , which is known for its role in enhancing bioactivity.
- A trifluoromethyl group , which can influence lipophilicity and metabolic stability.
- A methoxyethyl substitution , which may affect solubility and interaction with biological targets.
Antihypertensive Properties
Research has indicated that compounds containing tetrazole moieties exhibit significant antihypertensive effects. For instance, derivatives similar to the compound have been shown to inhibit angiotensin II receptors non-competitively, leading to reduced blood pressure in animal models . The presence of the tetrazole ring appears crucial for this activity.
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole-containing compounds. For example, derivatives have demonstrated antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism often involves inhibition of tubulin polymerization and interference with cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 2.4 | Tubulin inhibition |
| HepG2 | 3.8 | Cell cycle arrest |
| MCF-7 | 5.1 | Apoptosis induction |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrate that tetrazole derivatives can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions. The antioxidant activity is often attributed to the electron-rich nature of the tetrazole ring.
Study 1: Antihypertensive Effects
In a controlled study involving hypertensive rats, a derivative similar to the target compound was administered over four weeks. Results showed a significant reduction in systolic blood pressure compared to controls, supporting its potential as an antihypertensive agent .
Study 2: Anticancer Efficacy
A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 1.5 µM against MCF-7 cells, indicating potent anticancer activity through apoptosis induction as confirmed by flow cytometry analyses .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The tetrazole moiety enhances binding affinity to specific receptors involved in hypertension regulation.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Radical Scavenging : The structural features allow it to interact with free radicals, reducing oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of urea-tetrazole hybrids. Below is a comparative analysis with related molecules:
Preparation Methods
[3+2] Cycloaddition Reaction
The tetrazole core is synthesized via [3+2] cycloaddition between a nitrile or imidoyl chloride intermediate and sodium azide.
Procedure :
-
Step 1 : Convert 8-(benzyloxy)-N-(4-(trifluoromethyl)phenyl)quinoline-5-carboxamide to its chloroamidine derivative using POCl₃ and catalytic DMF at 0–50°C.
-
Step 2 : React the chloroamidine with sodium azide in DMF at 80°C for 4 hours, yielding the tetrazole ring via cycloaddition.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Regioselectivity | 1,5-disubstituted |
| Purification | Combi-flash chromatography (5–10% MeOH/CHCl₃) |
This method avoids hazardous reagents and achieves high regiocontrol, critical for biological activity.
Alkylation for Methoxyethyl Substitution
Post-tetrazole formation, the 2-methoxyethyl group is introduced via alkylation:
Procedure :
-
Treat tetrazol-8-ol with ethyl bromoacetate and NaH in THF at 0°C to RT.
-
Hydrolyze the ester using LiOH in THF/H₂O (1:4) to yield the acetic acid derivative.
Optimization :
Urea Bond Formation
Curtius Rearrangement
The urea linkage is constructed via Curtius rearrangement of an acid azide intermediate:
Procedure :
-
Step 1 : Convert 2-((5-(1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)acetic acid to its azide using diphenyl phosphoryl azide (DPPA) in toluene.
-
Step 2 : Heat the azide with 3-(trifluoromethyl)aniline in a sealed tube at 100°C for 5 hours.
Key Data :
Alternative Urea Coupling
For comparison, HBTU/DIPEA-mediated coupling is reported for analogous ureas:
Procedure :
-
React 4-(4-acetylphenoxy)phenyl isocyanate with 2-methoxy-5-(trifluoromethyl)aniline in DMF using HBTU and DIPEA.
Key Data :
Purification and Characterization
Chromatographic Techniques
Analytical Data
Challenges and Optimization
Regioselectivity in Tetrazole Formation
Unsymmetrical nitriles may yield 1,4- and 1,5-regioisomers. Using imidoyl chlorides and NaN₃ in DMF suppresses isomerization.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-[3-(trifluoromethyl)phenyl]urea, and how can they be addressed methodologically?
- Answer: The synthesis involves multi-step reactions, including cyclization to form the tetrazole ring, alkylation for introducing the 2-methoxyethyl group, and urea coupling. Key challenges include controlling regioselectivity during tetrazole formation and minimizing side reactions in the urea linkage. Optimization strategies include using anhydrous conditions for cyclization (e.g., ZnCl₂ catalysis) and employing coupling agents like carbonyldiimidazole (CDI) for urea formation . Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl phenyl protons at δ 7.5–8.0 ppm). IR spectroscopy verifies urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹). X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and connectivity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Answer: Target-based assays (e.g., kinase inhibition using fluorescence polarization) and cell viability assays (MTT or ATP-luminescence) are prioritized. For urea derivatives, solubility in DMSO/PBS should be validated via nephelometry to avoid false negatives . Dose-response curves (IC₅₀) and selectivity indices against related targets (e.g., other kinases) are critical .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced target binding?
- Answer: Molecular docking (AutoDock Vina) identifies key interactions between the tetrazole/urea moieties and target pockets (e.g., ATP-binding sites). Quantum mechanical calculations (DFT) optimize substituent electronic effects (e.g., trifluoromethyl’s electron-withdrawing impact). Machine learning models trained on analogous compounds predict ADMET properties, reducing experimental iterations .
Q. What experimental approaches resolve contradictions in activity data across studies (e.g., divergent IC₅₀ values)?
- Answer: Systematic variation of assay conditions (e.g., ATP concentration in kinase assays) and orthogonal validation (SPR vs. enzymatic assays) clarify discrepancies. Meta-analysis of substituent effects (e.g., replacing 2-methoxyethyl with cyclopropyl) using ANOVA identifies structure-activity outliers .
Q. How can stability and solubility be improved without compromising bioactivity?
- Answer: Prodrug strategies (e.g., masking the urea as a carbamate) enhance solubility. Co-crystallization with cyclodextrins or PEGylation improves aqueous stability. LogP adjustments via substituent modification (e.g., replacing methoxyethyl with polar groups) balance hydrophilicity while retaining target affinity .
Q. What mechanistic insights can be gained from studying the tetrazole ring’s reactivity under physiological conditions?
- Answer: pH-dependent stability studies (1H NMR in buffers) reveal tetrazole ring-opening kinetics. Isotopic labeling (¹⁵N) tracks metabolic degradation pathways. Computational MD simulations model interactions with serum proteins (e.g., albumin binding) .
Methodological Considerations
Q. What statistical designs optimize reaction yields and purity for scale-up?
- Answer: Box-Behnken or central composite designs (DoE) screen variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions (e.g., 72% yield at 80°C, 0.1 eq. catalyst). Process analytical technology (PAT) ensures reproducibility during scale-up .
Q. How are in vivo pharmacokinetic parameters assessed for this compound?
- Answer: Radiolabeled (¹⁴C) compound tracks absorption/distribution in rodent models. LC-MS/MS quantifies plasma/tissue concentrations. Compartmental modeling (WinNonlin) calculates t₁/₂, Cmax, and bioavailability. Bile-duct cannulation studies assess enterohepatic recirculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
